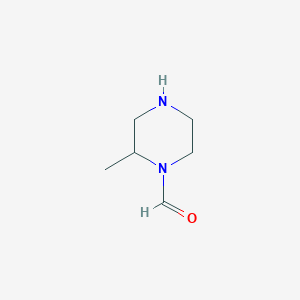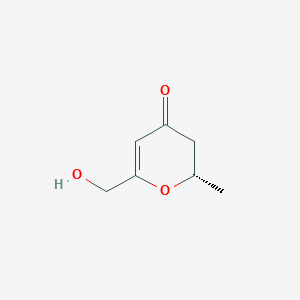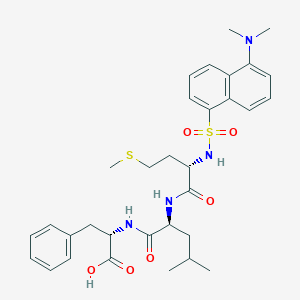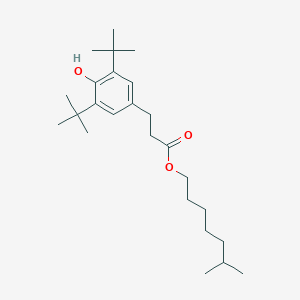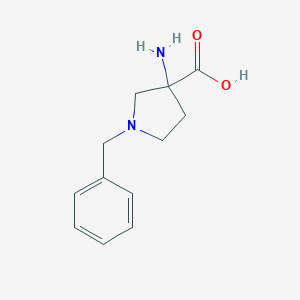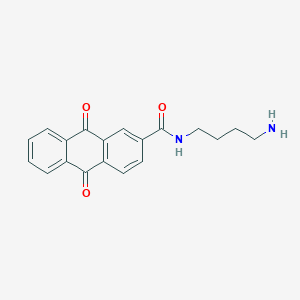
N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, commonly known as ADP or ADPA, is a synthetic compound that belongs to the class of anthracene derivatives. ADP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
作用机制
The mechanism of action of ADP involves its ability to intercalate into the DNA helix, leading to the stabilization of the DNA structure. This stabilization can affect the activity of various DNA-binding proteins, including transcription factors and enzymes involved in DNA replication and repair. Additionally, ADP can inhibit the activity of topoisomerase II by binding to its active site, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
ADP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ADP can induce DNA damage and apoptosis in cancer cells. Additionally, ADP has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In vivo studies have demonstrated that ADP can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
ADP has several advantages for lab experiments, including its ability to stabilize the DNA structure and inhibit the activity of topoisomerase II. Additionally, ADP is relatively easy to synthesize and purify, making it a cost-effective reagent for scientific research. However, ADP has some limitations, including its potential cytotoxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research on ADP. One potential direction is to explore the use of ADP as a potential anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of ADP in vivo. Another potential direction is to investigate the use of ADP in DNA-based nanotechnology and biosensors. Finally, the development of new synthesis methods for ADP and its derivatives may lead to the discovery of new applications for this compound.
Conclusion:
In conclusion, N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, or ADP, is a synthetic compound with potential applications in scientific research. ADP has been shown to stabilize the DNA structure, inhibit the activity of topoisomerase II, and induce DNA damage and apoptosis in cancer cells. While ADP has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo. The future directions for the research on ADP include exploring its potential as an anticancer agent, investigating its use in DNA-based nanotechnology and biosensors, and developing new synthesis methods for ADP and its derivatives.
合成方法
The synthesis of ADP involves the reaction of 9,10-anthracenedione with 1,4-diaminobutane in the presence of a catalyst such as acetic anhydride. The reaction results in the formation of ADP, which is a yellow crystalline powder with a melting point of 214-218°C. The purity of ADP can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
ADP has been extensively used in scientific research due to its ability to bind to DNA and RNA molecules. ADP can intercalate into the DNA helix, leading to the stabilization of the DNA structure. This property of ADP has been utilized in various applications such as DNA sequencing, DNA-protein interaction studies, and DNA cleavage assays. Additionally, ADP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and cell death, making ADP a potential anticancer agent.
属性
CAS 编号 |
152718-87-1 |
|---|---|
产品名称 |
N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide |
分子式 |
C19H18N2O3 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c20-9-3-4-10-21-19(24)12-7-8-15-16(11-12)18(23)14-6-2-1-5-13(14)17(15)22/h1-2,5-8,11H,3-4,9-10,20H2,(H,21,24) |
InChI 键 |
QJLYAKYDMPQGPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCN |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCN |
其他 CAS 编号 |
152718-87-1 |
同义词 |
N-(4-aminobutyl)-9,10-dioxo-anthracene-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







